molecular formula C13H17NO4S B3385046 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 603118-21-4

3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No. B3385046
CAS RN: 603118-21-4
M. Wt: 283.35 g/mol
InChI Key: MJQIFIAOLXFCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is represented by the formula C13H17NO4S . This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of “3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid” is 283.34 . It appears as a powder at room temperature .

Scientific Research Applications

Chemical Synthesis

This compound is used in the field of chemical synthesis . It is a key component in the creation of various chemical compounds due to its unique structure and properties .

Material Science

In material science, this compound is used in the development of new materials . Its unique properties make it a valuable component in the creation of advanced materials .

Chromatography

In chromatography, this compound is used as a reagent . Its unique properties make it useful in the separation and analysis of complex mixtures .

Analytical Research

This compound is used in analytical research . It can be used as a standard or a reagent in various analytical techniques .

Drug Design

Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antiviral Agents

A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents . This compound could potentially be used in the synthesis of these derivatives .

Biological Activity

Piperidines, including this compound, have been studied for their biological activity . They have been found to have a range of effects, which makes them of interest in the development of new drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIFIAOLXFCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240246
Record name 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

CAS RN

603118-21-4
Record name 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603118-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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